
3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)-N-(2H-tetrazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-naphthyl)-3-(1H-pyrrol-1-yl)-N-(1H-tetraazol-5-yl)propanamide is a complex organic compound that features a naphthalene ring, a pyrrole ring, and a tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthyl)-3-(1H-pyrrol-1-yl)-N-(1H-tetraazol-5-yl)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the naphthyl derivative: Starting with naphthalene, functionalize it to introduce a suitable leaving group.
Pyrrole ring formation: Synthesize the pyrrole ring through a Paal-Knorr synthesis or similar method.
Tetrazole ring formation: Introduce the tetrazole ring via a cycloaddition reaction involving an azide and a nitrile.
Coupling reactions: Use coupling reactions such as amide bond formation to link the naphthyl, pyrrole, and tetrazole moieties.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.
化学反应分析
Types of Reactions
3-(1-naphthyl)-3-(1H-pyrrol-1-yl)-N-(1H-tetraazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(1-naphthyl)-3-(1H-pyrrol-1-yl)-N-(1H-tetraazol-5-yl)propanamide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Participating in signaling pathways: Influencing cellular processes.
相似化合物的比较
Similar Compounds
3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide: Lacks the tetrazole ring.
3-(1-naphthyl)-N-(1H-tetraazol-5-yl)propanamide: Lacks the pyrrole ring.
3-(1H-pyrrol-1-yl)-N-(1H-tetraazol-5-yl)propanamide: Lacks the naphthyl ring.
Uniqueness
The presence of all three rings (naphthalene, pyrrole, and tetrazole) in 3-(1-naphthyl)-3-(1H-pyrrol-1-yl)-N-(1H-tetraazol-5-yl)propanamide makes it unique
属性
分子式 |
C18H16N6O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
3-naphthalen-1-yl-3-pyrrol-1-yl-N-(2H-tetrazol-5-yl)propanamide |
InChI |
InChI=1S/C18H16N6O/c25-17(19-18-20-22-23-21-18)12-16(24-10-3-4-11-24)15-9-5-7-13-6-1-2-8-14(13)15/h1-11,16H,12H2,(H2,19,20,21,22,23,25) |
InChI 键 |
QBGLQSNKJAFAGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)NC3=NNN=N3)N4C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B13358382.png)

![2-Amino-4H-pyrrolo[2,3-d]thiazol-5(6H)-one](/img/structure/B13358394.png)
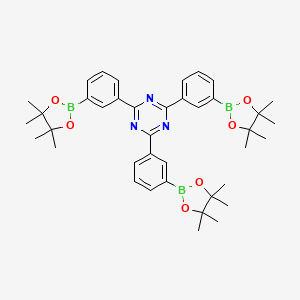
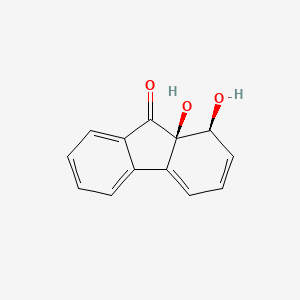
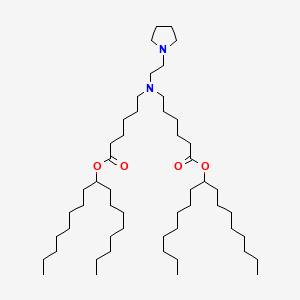
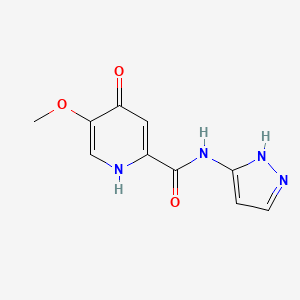
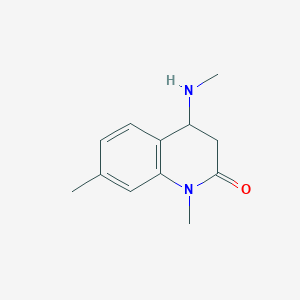

![3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358438.png)
![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13358444.png)
![6-(2,3-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358449.png)

![N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13358456.png)
